REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH3:26][CH2:27][OH:28].[N:1](=[N+:2]=[N-:3])[c:4]1[cH:5][c:6]([N+:11](=[O:12])[O-:13])[c:7]([F:10])[cH:8][cH:9]1.[NH2:14][CH2:15][CH2:16][C:17](=[O:18])[OH:19].[Na+:24].[Na+:25].[OH2:29]>>[N:1](=[N+:2]=[N-:3])[c:4]1[cH:5][c:6]([N+:11](=[O:12])[O-:13])[c:7]([NH:14][CH2:15][CH2:16][C:17](=[O:18])[OH:19])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=Nc1ccc(F)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCC(=O)O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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[N-]=[N+]=Nc1ccc(NCCC(=O)O)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |